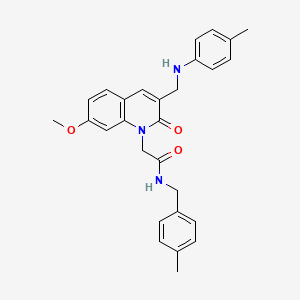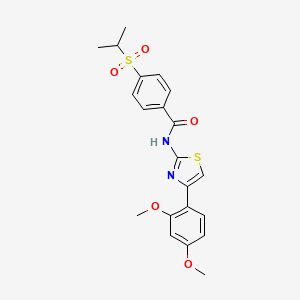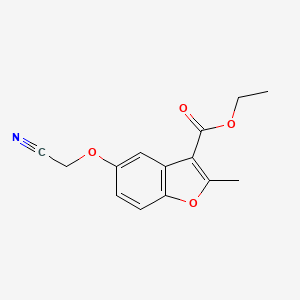
Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzylpiperazine . Benzylpiperazine is a type of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
Benzylpiperazine and its derivatives can undergo various chemical reactions, including free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzylpiperazine derivatives generally have properties similar to those of benzylpiperazine .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the benzylpiperazine moiety is known to contribute to antimicrobial properties, and modifications at the phenylnicotinate segment can enhance this activity. Research has shown that similar structures exhibit efficacy against a range of bacteria and fungi, making them valuable in the development of new antibiotics .
Broncholytic Agent Development
Derivatives of benzylpiperazine have been synthesized and evaluated for their broncholytic activity. This suggests that Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate could be a candidate for the development of new bronchodilators, potentially offering therapeutic benefits for respiratory conditions such as asthma .
Antiproliferative Properties
Compounds with a similar structure have been assessed for their antiproliferative effects against various human tumor cell lines. The cyano and ethyl ester groups present in this compound may contribute to its ability to inhibit cell growth, which is crucial for cancer research and drug development .
Chemical Synthesis
In organic synthesis, this compound could serve as an intermediate or a building block due to its reactive sites. The ethyl ester group can undergo hydrolysis or be used in coupling reactions, while the cyano group can be transformed into carboxylic acids, amides, or amines, expanding its utility in synthetic chemistry .
Biochemical Research
The benzylpiperazine and phenylnicotinate components of this compound make it a subject of interest in biochemical studies, particularly in understanding the interaction between small molecules and biological systems. Its role in enzyme inhibition, receptor binding, and signal transduction pathways are areas of active investigation .
Organic Chemistry Applications
In the realm of organic chemistry, this compound’s structural features make it a candidate for various reactions, including catalysis, functional group transformations, and as a precursor for more complex molecules. Its potential applications in creating novel organic materials or as a reagent in specific transformations are being explored .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzylpiperazine derivatives, have been reported to interact with various targets, including oxidoreductase proteins . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.
Mode of Action
Benzylpiperazine, a structurally similar compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
Benzylpiperazine and its derivatives have been reported to influence several biochemical pathways, including those involving serotonin and dopamine .
Pharmacokinetics
Benzylpiperazine, a structurally similar compound, is known to be metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, influencing its efficacy and duration of action.
Result of Action
Benzylpiperazine and its derivatives have been reported to have various effects, including euphoriant and stimulant properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-(4-benzylpiperazin-1-yl)-5-cyano-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-2-32-26(31)23-17-22(18-27)25(28-24(23)21-11-7-4-8-12-21)30-15-13-29(14-16-30)19-20-9-5-3-6-10-20/h3-12,17H,2,13-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRULFPZPVWWKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-benzylpiperazino)-5-cyano-2-phenylnicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)
![N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2953151.png)


methanone](/img/structure/B2953157.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)
![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)
![1-(Azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2953165.png)
![Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2953167.png)
